molecular formula C23H18N4O4 B2509997 2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 906162-50-3

2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2509997
CAS No.: 906162-50-3
M. Wt: 414.421
InChI Key: ISBDASKFTJGQON-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative offered for research purposes. The indolizine scaffold is a nitrogen-fused heterocyclic structure of significant interest in medicinal and materials chemistry due to its unique electronic properties and resemblance to biologically active alkaloids . Compounds based on the indolizine core have been extensively investigated and shown to possess a wide spectrum of biological activities, including anti-inflammatory , anticancer , antimicrobial , and enzyme inhibitory properties . For instance, certain indolizine derivatives act as dual inhibitors of COX-2 and 5-LOX enzymes , while others have demonstrated potent antitubercular activity in recent patents . The specific structure of this compound, featuring a 4-methylphenyl carboxamide group and a 4-nitrobenzoyl moiety, suggests potential for diverse biochemical interactions. Researchers value such multi-substituted indolizines for developing structure-activity relationships (SAR) and as key intermediates in the synthesis of more complex molecules . This product is intended for use in laboratory research only. It is not designed for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-5-9-16(10-6-14)25-23(29)19-18-4-2-3-13-26(18)21(20(19)24)22(28)15-7-11-17(12-8-15)27(30)31/h2-13H,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBDASKFTJGQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique structure that includes a fused nitrogen-containing ring and various functional groups. This compound has garnered attention due to its biological activity, particularly as a selective agonist for cannabinoid receptor type 2 (CB2), which plays a crucial role in modulating immune responses and pain perception.

  • Molecular Formula : C29H24N4O4
  • Molecular Weight : Approximately 484.53 g/mol
  • Solubility : Limited in water; soluble in organic solvents like ethanol and DMSO
  • Melting Point : 202-204 °C

Synthesis

The synthesis of this compound involves several steps, including:

  • Formation of the Indolizine Core : Cyclization reactions with appropriate precursors.
  • Amination : Introduction of the amino group.
  • Attachment of the Methylphenyl Group : Via Friedel-Crafts reactions.
  • Acylation : Using 4-nitrobenzoyl chloride to attach the nitrobenzoyl group.
  • Amidation : To form the carboxamide group.

This compound acts primarily as a selective agonist for CB2 receptors, which are predominantly expressed in immune cells. This receptor's activation has been linked to various physiological processes, including:

  • Modulation of immune function
  • Pain relief through analgesic pathways

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Key findings from in vitro studies include:

  • Cytokine Inhibition : Reduces levels of TNF-alpha, IL-6, and IL-1β.
  • Chemokine Modulation : Decreases chemokines associated with inflammatory responses.

In Vivo Studies

Animal model studies have demonstrated that the compound can effectively reduce nociceptive behaviors, suggesting its potential as an analgesic agent. Notable results include:

  • Pain Models : Significant reduction in pain response in models of acute and chronic pain.
  • Inflammatory Disease Models : Efficacy in reducing symptoms associated with conditions like arthritis.

Case Studies

  • Chronic Pain Management :
    • A study involving rodents indicated that administration of this compound led to a marked decrease in pain-related behaviors compared to control groups.
  • Inflammatory Bowel Disease (IBD) :
    • In models mimicking IBD, treatment resulted in reduced inflammation and improved histological scores, indicating potential therapeutic applications.

Potential Implications

If further validated through clinical trials, this compound could have significant implications in treating various conditions such as:

  • Inflammatory bowel disease
  • Multiple sclerosis
  • Chronic pain syndromes

Limitations and Future Directions

While initial studies are promising, further research is necessary to fully elucidate the pharmacokinetics and long-term safety profile of this compound. Future studies should focus on:

  • Detailed pharmacological profiling
  • Long-term toxicity assessments
  • Clinical trials to evaluate efficacy in human subjects

Comparison with Similar Compounds

Key Variations:

  • Benzoyl Substituents :

    • Electron-withdrawing groups (e.g., nitro, bromo) enhance polarity and reactivity.
    • Electron-donating groups (e.g., methoxy) reduce electron deficiency.
    • Heterocyclic replacements (e.g., thiophene) introduce sulfur-based interactions .
  • Alkyl or alkoxy groups (e.g., methyl, ethyl, methoxy) modulate steric hindrance and solubility .

Data Table of Analogues

The following table compares the target compound with structurally related indolizine derivatives:

Compound Name Molecular Formula Molecular Weight Benzoyl Substituent Aryl Carboxamide Substituent Key Features Reference
2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (Target) C23H18N4O4 414.4* 4-nitro 4-methylphenyl Strong electron-withdrawing nitro group -
2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide C23H18ClN3O3 419.86 4-methoxy 2-chlorophenyl Electron-donating methoxy; ortho-chloro
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide C24H20N4O4 428.44 3-nitro 4-ethylphenyl Meta-nitro; bulky ethyl group
2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide C23H18BrN3O3 464.30 4-bromo 2-methoxyphenyl Bromo (polarizable); ortho-methoxy
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide C23H17ClN4O4 448.90 4-nitro 3-chloro-4-methylphenyl Combined chloro and methyl substituents
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide C24H20FN3O2 401.40 4-fluoro 3,5-dimethylphenyl Fluorine (electronegative); steric bulk

*Calculated based on structural analogues.

Implications of Substituent Modifications

  • Nitro vs. Methoxy/Bromo/Fluoro : The nitro group in the target compound enhances electron deficiency compared to methoxy (electron-donating) or bromo/fluoro (less electron-withdrawing). This may improve binding to electron-rich biological targets, such as nitroreductases .
  • 4-Methylphenyl vs.
  • Thiophene Replacement : Replacing benzoyl with thiophene-2-carbonyl () introduces sulfur-mediated interactions, which could enhance binding to metalloenzymes or alter metabolic stability .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during substitution to minimize side reactions .
  • Solvent Choice : DMF enhances solubility of intermediates, improving reaction homogeneity .
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to indolizine precursor maximizes yield .

How do the functional groups in this compound influence its reactivity and interaction with biological targets?

Basic
The compound’s functional groups dictate its chemical and biological behavior:

  • Amino Group (-NH₂) : Participates in hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets) .
  • 4-Nitrobenzoyl Group : Electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in targets .
  • Carboxamide (-CONH-) : Stabilizes binding via hydrophobic interactions and serves as a hydrogen bond acceptor .

Structural analogs (e.g., chloro or fluoro substitutions) show altered binding affinities, highlighting the nitro group’s role in target selectivity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?

Q. Basic

  • ¹H/¹³C NMR : Confirm connectivity and substituent positions. Key signals include:
    • Indolizine H-2 proton at δ 7.2–7.5 ppm (doublet, J = 8 Hz) .
    • Nitrobenzoyl carbonyl carbon at δ 165–170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 398 (M+H)+ validates molecular weight .
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) confirm functional groups .

What methodologies are recommended for elucidating the mechanism of action in cancer cell lines?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorogenic substrates .
  • Molecular Docking : Predict binding modes with targets like topoisomerase II using AutoDock Vina .
  • CRISPR Knockout Models : Validate target specificity by assessing activity in cells lacking the putative target protein .

Similar indolizines inhibit tubulin polymerization, suggesting a dual mechanism involving kinase and cytoskeletal disruption .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Advanced

  • Standardized Protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 48-h exposure in MTT assays) .
  • Purity Validation : Employ HPLC (>95% purity) to exclude batch variability .
  • Dose-Response Curves : Generate EC₅₀ values across multiple replicates to confirm potency trends .

Contradictions in cytotoxicity may arise from differences in nitro group reduction rates under varying cellular redox conditions .

What computational strategies can predict the impact of structural modifications on bioactivity?

Q. Advanced

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values of analogs .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize stable derivatives .
  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

What are the recommended storage conditions to maintain stability, and which degradation products should be monitored?

Q. Basic

  • Storage : Airtight containers under argon, −20°C, protected from light .
  • Degradation Pathways :
    • Hydrolysis of the carboxamide to carboxylic acid (monitor via TLC, Rf shift from 0.5 to 0.3) .
    • Nitro group reduction to amine under reducing cellular environments .

Which in vitro assays are appropriate for preliminary evaluation of anticancer potential?

Q. Advanced

  • Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptotic cells .
  • Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (indicative of tubulin targeting) .
  • Migration Assays : Scratch wound healing to assess anti-metastatic effects .

How can reaction scale-up challenges be addressed without compromising purity?

Q. Advanced

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • In-Line Monitoring : Use PAT tools like ReactIR to track reaction progression in real time .
  • Crystallization Engineering : Optimize anti-solvent addition rates to enhance crystal purity .

What structural modifications enhance selectivity toward specific cancer targets?

Q. Advanced

  • Nitro to Cyano Substitution : Reduces off-target effects while retaining kinase inhibition .
  • Methyl to Trifluoromethyl Replacement : Enhances metabolic stability and blood-brain barrier penetration .
  • Amino Group Acetylation : Lowers cytotoxicity in non-malignant cells (e.g., HEK293) .

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